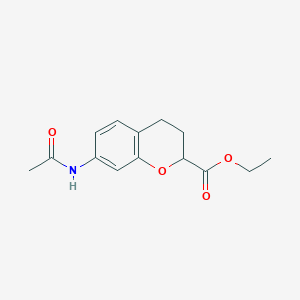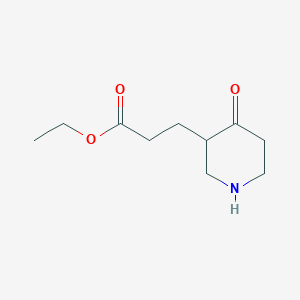
Ethyl 3-(4-oxopiperidin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-oxopiperidin-3-yl)propanoate is an organic compound with the molecular formula C10H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-oxopiperidin-3-yl)propanoate typically involves the reaction of piperidine derivatives with ethyl acrylate under controlled conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection at elevated temperatures, typically between 120-160°C, for 16-20 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Ethyl 3-(4-oxopiperidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
Ethyl 3-(4-oxopiperidin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of ethyl 3-(4-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Ethyl 3-(4-oxopiperidin-3-yl)propanoate can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
4-Piperidone: A piperidine derivative with a ketone group at the 4-position.
N-Ethylpiperidine: A piperidine derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its ester functional group and the specific positioning of the oxo group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
ethyl 3-(4-oxopiperidin-3-yl)propanoate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)4-3-8-7-11-6-5-9(8)12/h8,11H,2-7H2,1H3 |
InChIキー |
BPFPAEZNVOYZKD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1CNCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14866099.png)
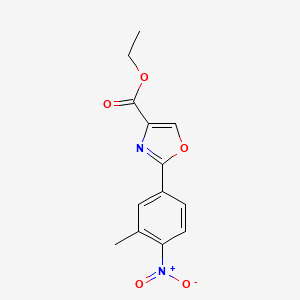


![(8-(3,4-Dichlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B14866128.png)

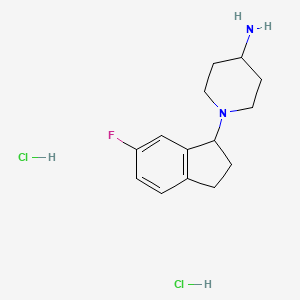



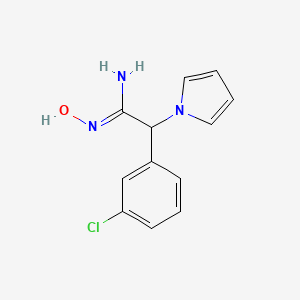
![tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14866173.png)
